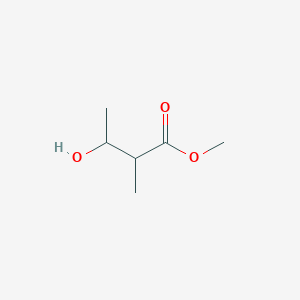

Methyl 3-hydroxy-2-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-hydroxy-2-methylbutanoate, also known as 2-methyl-3-hydroxybutanoic acid methyl ester, is a naturally occurring organic compound derived from the metabolism of various amino acids. It is an important intermediate in the metabolism of branched-chain amino acids, and is also a component of many essential oils and fragrances. In addition, it is a component of some dietary supplements, and is used in the food industry as a flavor enhancer.

Scientific Research Applications

Enantiomers in Wine

- Chemical and Sensory Characteristics : Research on ethyl 2-hydroxy-3-methylbutanoate, a compound related to Methyl 3-hydroxy-2-methylbutanoate, focuses on its chemical and sensory characteristics in wines. This compound, identified as a potential marker of lactic acid bacteria esterase activity, is found predominantly as the R enantiomer in red and white wines. Sensory tests showed no significant difference in contributing to the fruity aroma of red wine, indicating its limited direct effect on aroma modulation in wines (Gammacurta et al., 2018).

Formation in Alcoholic Beverages

- Presence in Wines and Beers : A study for quantitative determination of hydroxy acids, including compounds similar to this compound, in wines and other alcoholic beverages, revealed their significant sensory effects. Concentrations of related hydroxy acids were found in varying levels in wines and beers, but not in distilled spirits (Gracia-Moreno et al., 2015).

Bacterial Strain Applications

- Bacterial Reduction for Synthesis : Research involving more than 450 bacterial strains investigated their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate. Several strains were found to yield the product with a syn configuration, demonstrating the potential for bacterial applications in synthesizing compounds like this compound (Miya et al., 1996).

Thermolysis and Pyrolysis Studies

- Thermolysis Reaction Study : The thermolysis reactions of compounds including Methyl 3-hydroxy-3-methylbutanoate, a structurally similar compound, were studied theoretically. This provided insights into the reaction mechanisms and kinetic parameters, relevant for understanding the thermal behavior of this compound (Sánchez et al., 2004).

- Pyrolysis Kinetics : Another study focused on the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, which is closely related to this compound. This research provides valuable data on the reaction kinetics and mechanisms at various temperatures and pressures, contributing to a broader understanding of the compound's thermal stability (Dominguez et al., 1996).

Synthesis and Stability Studies

- Asymmetric Synthesis : The asymmetric synthesis of compounds with structures similar to this compound was investigated, utilizing bakers' yeast reductase. This study highlights methods for producing optically active β-hydroxy esters, relevant for the synthesis of this compound (Kawai et al., 1998).

- Stability Constants with Lanthanons : Research on the stability constants of complexes formed with α-hydroxycarboxylic acids, including compounds structurally related to this compound, with trivalent lanthanons, provides insight into the stability and reactivity of such complexes (Paul & Powell, 1965).

Mechanism of Action

. The primary targets of this compound are not well-documented in the literature, and further research is needed to identify its specific targets and their roles.

Mode of Action

It is a derivative of butyric acid , which is known to have various biological activities.

Biochemical Pathways

As a derivative of butyric acid

Pharmacokinetics

Its molecular weight is 132.1577 , which might influence its bioavailability and pharmacokinetic properties

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxy-2-methylbutanoate is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis

Cellular Effects

As a β-hydroxy carboxylic acid, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the catabolism of isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis

properties

IUPAC Name |

methyl 3-hydroxy-2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMPYODEQVBEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)

![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)

![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)

![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)

![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N,1-dicyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2753251.png)